molecular formula C14H18N2O6S2 B4332821 METHYL 5-METHANESULFONAMIDO-1-METHANESULFONYL-2,6-DIMETHYL-1H-INDOLE-3-CARBOXYLATE

METHYL 5-METHANESULFONAMIDO-1-METHANESULFONYL-2,6-DIMETHYL-1H-INDOLE-3-CARBOXYLATE

Cat. No.: B4332821
M. Wt: 374.4 g/mol
InChI Key: IADUKBOXDLALDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,6-dimethyl-1-(methylsulfonyl)-5-[(methylsulfonyl)amino]-1H-indole-3-carboxylate is a complex organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-METHANESULFONAMIDO-1-METHANESULFONYL-2,6-DIMETHYL-1H-INDOLE-3-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of methylsulfonyl and carboxylate groups. Common reagents used in these reactions include sulfonyl chlorides, methyl iodide, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-dimethyl-1-(methylsulfonyl)-5-[(methylsulfonyl)amino]-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl groups to thiols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents, nucleophiles, and catalysts like palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.

Scientific Research Applications

Methyl 2,6-dimethyl-1-(methylsulfonyl)-5-[(methylsulfonyl)amino]-1H-indole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of METHYL 5-METHANESULFONAMIDO-1-METHANESULFONYL-2,6-DIMETHYL-1H-INDOLE-3-CARBOXYLATE involves interactions with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and interaction dynamics are essential to understand its full mechanism.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,6-dimethyl-1-(methylsulfonyl)-1H-indole-3-carboxylate: Lacks the amino group at the 5-position.

    Methyl 2,6-dimethyl-1-(methylsulfonyl)-5-amino-1H-indole-3-carboxylate: Similar structure but different functional groups.

Uniqueness

Methyl 2,6-dimethyl-1-(methylsulfonyl)-5-[(methylsulfonyl)amino]-1H-indole-3-carboxylate is unique due to the presence of both methylsulfonyl and amino groups, which confer distinct chemical and biological properties. Its specific substitution pattern on the indole ring differentiates it from other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

methyl 5-(methanesulfonamido)-2,6-dimethyl-1-methylsulfonylindole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O6S2/c1-8-6-12-10(7-11(8)15-23(4,18)19)13(14(17)22-3)9(2)16(12)24(5,20)21/h6-7,15H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IADUKBOXDLALDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1NS(=O)(=O)C)C(=C(N2S(=O)(=O)C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-METHANESULFONAMIDO-1-METHANESULFONYL-2,6-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-METHANESULFONAMIDO-1-METHANESULFONYL-2,6-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 5-METHANESULFONAMIDO-1-METHANESULFONYL-2,6-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 5-METHANESULFONAMIDO-1-METHANESULFONYL-2,6-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 5
METHYL 5-METHANESULFONAMIDO-1-METHANESULFONYL-2,6-DIMETHYL-1H-INDOLE-3-CARBOXYLATE
Reactant of Route 6
METHYL 5-METHANESULFONAMIDO-1-METHANESULFONYL-2,6-DIMETHYL-1H-INDOLE-3-CARBOXYLATE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.